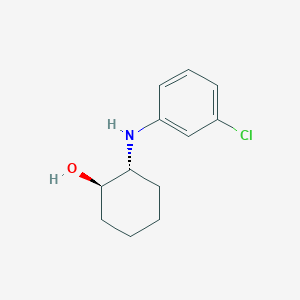
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanol backbone with an amino group substituted by a 3-chlorophenyl group, making it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination reaction.
Reductive Amination: Cyclohexanone is reacted with 3-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexanone.
Reduction: Formation of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
(1R,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A diastereomer with different stereochemistry.
(1S,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: Another diastereomer with distinct properties.
(1S,2S)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol: A stereoisomer with unique characteristics.
Uniqueness
(1R,2R)-2-((3-Chlorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group adds to its distinctiveness, making it a valuable compound for various applications.
特性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC名 |
(1R,2R)-2-(3-chloroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16ClNO/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15/h3-5,8,11-12,14-15H,1-2,6-7H2/t11-,12-/m1/s1 |
InChIキー |
AGDZUQJKEXFHFF-VXGBXAGGSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)NC2=CC(=CC=C2)Cl)O |
正規SMILES |
C1CCC(C(C1)NC2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


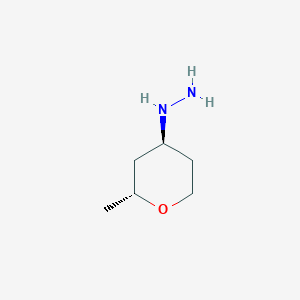
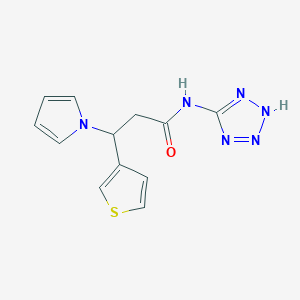
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364392.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13364405.png)
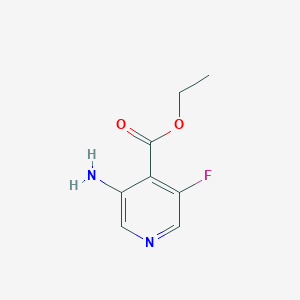
![4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol](/img/structure/B13364418.png)

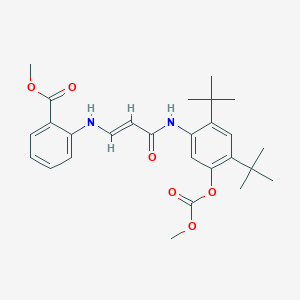
![11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
![(3S,4R)-4-[butyl(ethyl)amino]oxolan-3-ol](/img/structure/B13364437.png)
![N-propyl-4-{4-[(propylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13364439.png)
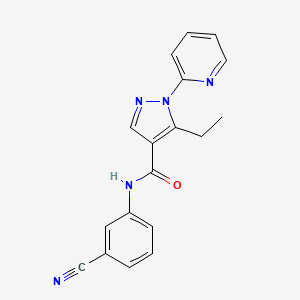
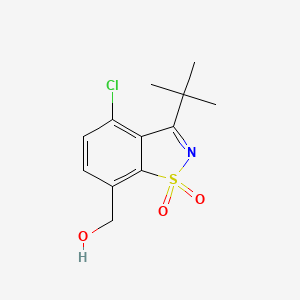
![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)
